N-Desmethyl vandetanib

Kinase Inhibition Tyrosine Kinase Inhibitor Metabolite Profiling

N-Desmethyl vandetanib is the primary active metabolite of vandetanib, contributing 7–17.1% of total drug exposure and exhibiting VEGFR/EGFR inhibitory potency comparable to the parent drug. This certified reference standard is essential for accurate bioanalytical method validation (LC-MS/MS), therapeutic drug monitoring (TDM), and CYP3A4-mediated drug–drug interaction (DDI) studies. Its distinct pharmacokinetic profile—up to 414% Cmax increase upon CYP3A4 induction—makes it indispensable for robust PK/PD modeling. Ensure traceability and regulatory compliance in your ANDA or clinical research with a fully characterized batch.

Molecular Formula C21H22BrFN4O2
Molecular Weight 461.3 g/mol
CAS No. 338992-12-4
Cat. No. B122179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desmethyl vandetanib
CAS338992-12-4
SynonymsN-(4-Bromo-2-fluorophenyl)-6-methoxy-7-(4-piperidinylmethoxy)-4-quinazolinamine;  4-(4-Bromo-2-fluoroanilino)-6-methoxy-7-[(piperidin-4-yl)methoxy]quinazoline; 
Molecular FormulaC21H22BrFN4O2
Molecular Weight461.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Br)F)OCC4CCNCC4
InChIInChI=1S/C21H22BrFN4O2/c1-28-19-9-15-18(10-20(19)29-11-13-4-6-24-7-5-13)25-12-26-21(15)27-17-3-2-14(22)8-16(17)23/h2-3,8-10,12-13,24H,4-7,11H2,1H3,(H,25,26,27)
InChIKeyHTCPERSEGREUFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Desmethyl Vandetanib (CAS 338992-12-4) for Pharmaceutical Research and Bioanalytical Method Development


N-Desmethyl vandetanib (CAS 338992-12-4), also known as N-desmethyl-ZD6474, is the primary active metabolite of the tyrosine kinase inhibitor vandetanib, formed via CYP3A4-mediated N-demethylation [1]. This quinazolinamine derivative (molecular formula C21H22BrFN4O2, molecular weight 461.3 g/mol) retains the core pharmacophore of the parent drug and is utilized extensively as an analytical reference standard for the quantification of vandetanib and its metabolites in biological matrices [2].

Why N-Desmethyl Vandetanib Cannot Be Substituted by Vandetanib or Vandetanib N-Oxide in Critical Research Applications


Substituting N-desmethyl vandetanib with the parent drug vandetanib or its alternative metabolite vandetanib N-oxide introduces critical experimental confounds due to profound differences in metabolic liability, enzymatic formation efficiency, and relative exposure in biological systems [1]. Vandetanib N-oxide is >50-fold less active against VEGFR-2 and EGFR than both vandetanib and N-desmethyl vandetanib, rendering it pharmacologically negligible [2]. Conversely, N-desmethyl vandetanib is not simply an inactive clearance product but contributes 7–17.1% of total drug exposure and exhibits potency similar to vandetanib against VEGFRs and EGFR, making it essential for accurate pharmacokinetic/pharmacodynamic (PK/PD) modeling and therapeutic drug monitoring (TDM) [3].

Quantitative Differentiation of N-Desmethyl Vandetanib: Direct Comparative Evidence for Procurement Decisions


In Vitro Kinase Inhibition Potency of N-Desmethyl Vandetanib Relative to Parent and Alternative Metabolite

In vitro kinase inhibition assays demonstrate that N-desmethyl vandetanib retains inhibitory activity against VEGFR-2 and EGFR comparable to the parent drug vandetanib, whereas the alternative major circulating metabolite, vandetanib N-oxide, is >50-fold less active [1]. Vandetanib itself exhibits an IC50 of 40 nM against VEGFR-2 and 500 nM against EGFR [2].

Kinase Inhibition Tyrosine Kinase Inhibitor Metabolite Profiling

Enzymatic Formation Efficiency of N-Desmethyl Vandetanib by CYP3A4 in Human Hepatic Microsomes

Recombinant CYP3A4 is the most efficient enzyme for generating N-desmethylvandetanib, with a VMax of 6.17 ± 1.32 peak area/min/nmol CYP in the absence of cytochrome b5, and this VMax increases to 34.32 ± 1.59 in the presence of cytochrome b5 [1]. The reaction exhibits positive cooperativity (Hill coefficient 1.73–1.83), indicating that two substrate molecules can bind simultaneously to the CYP3A4 active site [2].

Drug Metabolism CYP3A4 In Vitro Metabolism

Pharmacokinetic Exposure of N-Desmethyl Vandetanib in Humans: Impact of CYP3A4 Modulation

Coadministration of vandetanib with the potent CYP3A4 inducer rifampicin (600 mg/day) increased the Cmax of N-desmethylvandetanib by 414.3% and its AUC504 by 266.0% compared to vandetanib administered alone [1]. In contrast, under standard dosing, N-desmethylvandetanib represents 7–17.1% of the total drug exposure [2].

Pharmacokinetics Drug-Drug Interaction CYP3A4 Induction

Pharmacokinetic Behavior of N-Desmethyl Vandetanib in Special Populations: Hepatic Impairment

In subjects with hepatic impairment, exposure to N-desmethylvandetanib is reduced compared to those with normal hepatic function, while exposure to vandetanib N-oxide is increased in severe hepatic impairment [1]. This differential disposition highlights the distinct metabolic handling of the two major metabolites.

Clinical Pharmacology Hepatic Impairment Metabolite Disposition

Priority Application Scenarios for N-Desmethyl Vandetanib (CAS 338992-12-4) in Analytical and Preclinical Workflows


Bioanalytical Method Development and Validation for Vandetanib Quantification in Plasma

N-Desmethyl vandetanib is an essential certified reference standard for the development and validation of LC-MS/MS methods intended for the quantitative analysis of vandetanib and its metabolites in clinical and preclinical plasma samples. Given its active contribution to total drug exposure (7–17.1%) and its distinct PK profile upon CYP3A4 modulation (up to 414% increase in Cmax), robust chromatographic separation and accurate quantification of this metabolite are mandatory for generating reliable pharmacokinetic data [1]. Use of a qualified reference standard ensures traceability and compliance with regulatory guidelines for bioanalytical method validation (BMV) and Abbreviated New Drug Applications (ANDA) [2].

In Vitro Drug-Drug Interaction (DDI) and Metabolism Studies

The high efficiency and positive cooperativity (Hill coefficient ~1.73–1.83) of CYP3A4 in forming N-desmethyl vandetanib make this metabolite a critical endpoint for evaluating the potential impact of CYP3A4 inhibitors and inducers on vandetanib clearance [1]. Researchers employing human hepatocytes or recombinant CYP systems should monitor N-desmethyl vandetanib formation rates (VMax 6.17–34.32 peak area/min/nmol CYP) as a specific functional marker for CYP3A4 activity and to model clinical DDI risk [2].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Therapeutic Drug Monitoring (TDM)

Because N-desmethyl vandetanib retains VEGFR/EGFR inhibitory activity similar to the parent drug, but exhibits divergent exposure in hepatic impairment (decreased) and upon CYP3A4 induction (markedly increased), its plasma concentrations should be measured alongside vandetanib to accurately assess total pharmacologically active drug burden [1]. PK/PD models that exclude this metabolite risk underestimating target inhibition, particularly in patient populations or co-medication scenarios where metabolite levels are substantially altered [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Desmethyl vandetanib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.